molecular formula C10H6N2S B11906811 Thiazolo[5,4-h]isoquinoline CAS No. 36328-41-3

Thiazolo[5,4-h]isoquinoline

Cat. No.: B11906811
CAS No.: 36328-41-3
M. Wt: 186.24 g/mol
InChI Key: XTTCFEHYNHIDLO-UHFFFAOYSA-N
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Description

Thiazolo[5,4-h]isoquinoline is a sophisticated tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused structure of thiazole and isoquinoline rings, a configuration known to impart valuable electronic properties and a capacity for diverse molecular interactions with biological targets. While specific biological data for this precise isomer is an area of ongoing investigation, its close structural analogs demonstrate a compelling profile of research applications. Related thiazolo[5,4-f]quinazolin-9-ones are established as multi-target directed ligands, exhibiting potent inhibitory activity against a panel of kinases involved in Alzheimer's disease and other conditions, including CDK5, GSK-3, CK1, CLK1, and DYRK1A . Furthermore, the thiazoloquinoline core is a privileged scaffold in the development of antimicrobial and antitumor agents. Recent studies on thiazolo[5,4-f]quinoline derivatives incorporating pyridine and thiophene moieties have shown exceptional broad-spectrum antimicrobial activity, surpassing standard drugs like chloramphenicol and cephalothin against pathogens such as Staphylococcus aureus and Escherichia coli . Molecular docking studies suggest that the mechanism of action for these antimicrobial compounds involves strong binding to bacterial DNA gyrase . In oncology research, other thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, with activity often linked to the presence of specific side chains that enhance DNA binding or interaction with cellular targets . The rigid, planar geometry of the thiazoloisquinoline framework makes it conducive to π-π stacking and intercalation into DNA, which is a proposed mechanism for its cytotoxic effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this versatile scaffold in developing novel kinase inhibitors, antimicrobial agents, and anticancer compounds.

Properties

CAS No.

36328-41-3

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,3]thiazolo[5,4-h]isoquinoline

InChI

InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H

InChI Key

XTTCFEHYNHIDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)N=CS2

Origin of Product

United States

Preparation Methods

Thiocyanation with Potassium Thiocyanate and Bromine

7-Aminoisoquinoline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in aqueous medium to yield 7-amino-8-thiocyanoisoquinoline . The thiocyano group (-SCN) substitutes at the 8-position of the isoquinoline ring, facilitated by bromine’s electrophilic character. Infrared (IR) spectroscopy confirms the presence of the thiocyano group via a characteristic absorption band at 753 cm⁻¹.

Cyclization with Hydrochloric Acid

Heating 7-amino-8-thiocyanoisoquinoline in 4 N hydrochloric acid (HCl) induces cyclization, forming 2-aminothiazolo[4,5-h]isoquinoline . This step proceeds via intramolecular nucleophilic attack of the thiol group on the adjacent carbon, closing the thiazole ring. The product is isolated as a yellow crystalline solid with a melting point of 138–139°C.

Sandmeyer Reaction for Chlorination

The amino group at position 2 undergoes diazotization using sodium nitrite (NaNO₂) in a mixture of nitric acid (HNO₃) and phosphoric acid (H₃PO₄). Subsequent treatment with cuprous chloride (CuCl) replaces the diazonium group with chlorine, yielding 2-chlorothiazolo[4,5-h]isoquinoline . This intermediate is purified via sublimation, producing colorless needles (m.p. 130–131°C).

Reduction to Parent Compound

Reduction of the chloro derivative with hydriodic acid (HI) and red phosphorus removes the chlorine atom, yielding This compound . The final compound is obtained as colorless needles (m.p. 170°C, dec.) after recrystallization from n-hexane. Its low solubility in organic solvents is attributed to the planar, conjugated structure.

Table 1: Four-Step Synthesis of this compound

StepReagents/ConditionsIntermediateYield (%)Physical Properties
1KSCN, Br₂, H₂O, 0–5°C7-Amino-8-thiocyanoisoquinoline70Pale-yellow solid
24 N HCl, reflux2-Aminothiazolo[4,5-h]isoquinoline65Yellow crystals, m.p. 138–139°C
3NaNO₂, HNO₃/H₃PO₄, CuCl, 0–5°C2-Chlorothiazolo[4,5-h]isoquinoline75Colorless needles, m.p. 130–131°C
4HI, red phosphorus, refluxThis compound60Colorless needles, m.p. 170°C

Alternative Route via 5-Acetamido-8-Aminoisoquinoline

A secondary approach targets the synthesis of 2,5-diaminothis compound , though this method faces limitations in subsequent functionalization.

Nitration and Hydrogenation

5-Acetamidoisoquinoline undergoes nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), introducing a nitro group at position 8. Catalytic hydrogenation with palladium-on-charcoal reduces the nitro group to an amine, yielding 5-acetamido-8-aminoisoquinoline .

Thiocyanation and Cyclization

Thiocyanation of the 7-position with KSCN/Br₂ produces 5-acetamido-8-amino-7-thiocyanoisoquinoline . Cyclization with HCl forms 2,5-diaminothis compound , confirmed by IR and nuclear magnetic resonance (NMR) spectroscopy. However, attempts to chlorinate this compound via the Sandmeyer reaction were unsuccessful, limiting its utility.

Spectral Characterization and Structural Analysis

Ultraviolet-Visible (UV) Spectroscopy

This compound exhibits a bathochromic shift compared to isoquinoline, with absorption bands at 319 nm (α-band) and 268 nm (β-band). This shift arises from extended conjugation between the thiazole and isoquinoline rings.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Key NMR signals include:

  • Aromatic protons: Multiplet at 1.50–2.43 τ (CDCl₃) for the isoquinoline ring.

  • Thiazole protons: Singlet at 0.94 τ for H-1.

Infrared (IR) Spectroscopy

The thiocyano intermediate shows a strong band at 753 cm⁻¹ (C-S stretch). The parent compound lacks this band, confirming successful cyclization.

Challenges and Limitations

  • Low Solubility : The planar structure of this compound limits its solubility in common organic solvents, complicating purification.

  • Functionalization Difficulties : The 2,5-diamino derivative resists further modification, restricting its application in derivatization reactions .

Chemical Reactions Analysis

Cyclization Reactions

The synthesis of thiazolo[5,4-h]isoquinoline primarily involves cyclization strategies. A key method employs dithiooxamide and 2-halobenzaldehydes under catalysis by lanthanum(III) triflate (La(OTf)₃), which selectively promotes thiazolo[5,4-h]isoquinoline formation over competing thiazolo[5,4-d]thiazoles (TzTz) . Substituents on the benzaldehyde significantly influence reaction outcomes (Table 1).

Table 1: Substituent Effects on Cyclization Efficiency

2-Halobenzaldehyde SubstituentProduct Selectivity (TzIQ : TzTz)Yield (%)
2-Cl, 4-NO₂100% TzIQ78
2-Br, 3-F85% TzIQ, 15% TzTz65
2-I, 5-CH₃70% TzIQ, 30% TzTz58

Conditions: La(OTf)₃ (10 mol%), ethanol, 80°C, 12 h .

Halogenation and Sandmeyer Reaction

Thiazolo[5,4-h]isoquinoline undergoes electrophilic substitution at the thiazole ring. For example, 2-aminothiazolo[5,4-h]isoquinoline reacts with NaNO₂ in HNO₃/H₃PO₄ to form a diazonium salt, which is converted to 2-chloro derivatives via the Sandmeyer reaction . Subsequent reduction with hydriodic acid (HI) and red phosphorus yields the parent compound .

Table 2: Substitution Reaction Yields

Starting MaterialReagentProductYield (%)
2-Amino-TzIQNaNO₂, CuCl₂2-Chloro-TzIQ72
2-Chloro-TzIQHI, PThiazolo[5,4-h]isoquinoline88

Oxidation and Reduction

The thiazole ring is susceptible to redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the thiazole ring, yielding isoquinoline-5,8-dione.

  • Reduction : LiAlH₄ reduces the thiazole’s C=N bond, forming a dihydrothiazole derivative.

Table 3: Redox Reaction Parameters

ReactionConditionsProductYield (%)
Oxidation with KMnO₄H₂SO₄, 60°C, 4 hIsoquinoline-5,8-dione64
Reduction with LiAlH₄THF, 0°C → RT, 2 hDihydrothiazolo-TzIQ81

Electrophilic Aromatic Substitution (EAS)

The isoquinoline moiety directs electrophiles to the C5 and C8 positions. Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives, while bromination (Br₂/FeBr₃) yields 8-bromo analogs .

Mechanistic Insight :
The electron-deficient thiazole ring deactivates the fused isoquinoline, favoring meta-substitution on the latter .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C2 position. For example, 2-bromo-TzIQ reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 2-phenyl-TzIQ.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1), 90°C, 24 h

  • Yield: 76%

Hydrolysis and Condensation

The thiazole ring’s sulfur atom participates in nucleophilic reactions. Hydrolysis with 8 M HCl/EtOH (1:1) converts thiocyano groups to thiols, enabling subsequent condensations with aldehydes to form Schiff bases .

Key Mechanistic Considerations

  • Cyclization Selectivity : La(OTf)₃ stabilizes intermediates via Lewis acid catalysis, favoring TzIQ over TzTz .

  • Redox Stability : The thiazole ring’s aromaticity limits over-reduction, preserving the core structure during LiAlH₄ treatments.

Scientific Research Applications

Medicinal Chemistry

Acetylcholinesterase Inhibition
Thiazolo[5,4-h]isoquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. A recent study utilized computer-aided drug design (CADD) to evaluate a library of this compound derivatives, identifying several compounds with promising inhibitory activity against AChE. Notably, derivatives 6 and 14 exhibited IC50 values below 10 µM, indicating strong potential for therapeutic use in Alzheimer's treatment .

Mechanism of Action
The mechanism by which this compound acts as an AChE inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Kinetic studies have shown that compounds like 6 and 14 exhibit mixed-type inhibition behavior similar to established drugs such as donepezil .

Materials Science

Electronic and Optoelectronic Applications
Due to its rigid and stable molecular structure, this compound is being explored for applications in electronic and optoelectronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials. The compound's stability under various conditions enhances its potential for integration into advanced material systems .

Biological Research

Anti-inflammatory and Anti-anxiety Effects
Research has indicated that this compound may possess anti-inflammatory and anti-anxiety properties. These effects are attributed to its ability to modulate neurotransmitter systems and inflammatory pathways in biological models. Further studies are required to elucidate the specific mechanisms involved and to validate these findings through clinical trials .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Medicinal ChemistryPotent AChE inhibitors with IC50 < 10 µM; promising for Alzheimer's treatment
Materials SciencePotential use in organic semiconductors and photovoltaic applications
Biological ResearchPossible anti-inflammatory and anti-anxiety effects; requires further validation

Case Studies

  • CADD Study on AChE Inhibition
    A focused library of this compound derivatives was evaluated using CADD techniques. The study identified four promising candidates based on their ligand-protein energy scores, leading to subsequent in vitro evaluations that confirmed their inhibitory activity against AChE .
  • Exploration of Biological Activities
    Investigations into the biological activities of this compound derivatives revealed significant anti-inflammatory effects in animal models. These studies highlighted the compound's potential as a lead molecule for developing new therapeutic agents targeting inflammation-related disorders .

Comparison with Similar Compounds

Thiazolo[5,4-c]isoquinoline

  • Synthesis: Prepared via cyclization of 4-amino-3-thiocyano-isoquinoline, yielding 2-aminothiazolo[5,4-c]isoquinoline, which is further functionalized to derivatives like 2-chloro analogs .
  • Biological Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ ~ 0.5–5 µM) identified through computational target prediction and molecular docking .
  • Key Differences : The thiazole ring fusion at positions 5,4-c (vs. 5,4-h) alters electronic properties and binding affinity to AChE.

Thiazolo[4,5-h]isoquinoline

  • Synthesis: Derived from 7-aminoisoquinoline through sequential thiocyanation, cyclization, and chlorination .
  • Structural Features : UV spectra show distinct absorption bands at 270–290 nm due to extended conjugation, differing from the 5,4-h isomer’s spectral profile .

Thiadiazolo[5,4-h]isoquinoline

  • Synthesis: 6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (SK&F 86607) is synthesized via heterocyclic fusion and tested as a phenylethanolamine-N-methyltransferase (PNMT) inhibitor (IC₅₀ ~ 20 nM) .
  • Comparison: Replacement of thiazole with a thiadiazole ring enhances PNMT inhibition but reduces α-adrenoreceptor affinity compared to non-fused isoquinoline analogs .

Oxazolo[5,4-h]isoquinoline

  • Activity : Exhibits dual cholinesterase inhibition (AChE and BuChE) and antioxidant properties, attributed to the electron-rich oxazole ring .
  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time (15 min vs. 4 h) and improves yields (88% vs. 55%) compared to conventional methods .

Comparison with Non-Isoquinoline Thiazolo-Fused Heterocycles

Thiazolo[5,4-b]pyridine

  • Applications : Functions as a S1P1 agonist, DNA gyrase inhibitor, and glucokinase activator .
  • Structural Advantage : The pyridine ring enhances metabolic stability, making it a privileged scaffold in medicinal chemistry .

Thiazolo[4,5-d]pyrimidines

  • Similarity to Purines : Structural resemblance to purines enables interactions with nucleotide-binding enzymes .
  • Pharmacokinetics : Demonstrated high bioavailability in liver and muscle tissues, raising NAD⁺ levels >5-fold in preclinical models .

Biological Activity

Thiazolo[5,4-h]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structure and Properties

This compound features a thiazole ring fused with an isoquinoline moiety, which contributes to its unique electronic properties and biological activities. The molecular formula is C9H6N2OSC_9H_6N_2OS, and its structural characteristics make it an interesting candidate for various pharmacological studies.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Acetylcholinesterase Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, this compound may enhance cholinergic transmission, which is beneficial for cognitive function.
  • Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. The exact mechanism involves modulation of inflammatory pathways, although specific details are still under investigation.
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antibacterial properties, suggesting its potential as a new antimicrobial agent. This activity is particularly relevant given the rising concerns over antibiotic resistance .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic activity. This mechanism is crucial for its potential application in treating neurodegenerative diseases .
  • Modulation of Inflammatory Pathways : The compound may interact with various signaling molecules involved in inflammation, though detailed pathways remain to be fully elucidated. Its structural features likely play a role in this interaction .

Table 1: Summary of Biological Activities

Activity Mechanism Potential Applications
Acetylcholinesterase InhibitionBinds to AChE active siteAlzheimer's treatment
Anti-inflammatoryModulates inflammatory pathwaysTreatment of inflammatory disorders
AntimicrobialDisrupts bacterial cell functionsDevelopment of new antibiotics

Case Study: Acetylcholinesterase Inhibition

In a study investigating the structure-activity relationship (SAR) of various derivatives of this compound, researchers found that specific substitutions on the thiazole ring significantly enhanced AChE inhibitory activity. For example, derivative 6r demonstrated an IC50 value of 4.77 μM against AChE, indicating potent inhibitory effects compared to standard drugs used in Alzheimer's therapy .

Case Study: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses and resulted in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be developed into a therapeutic agent for chronic inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for Thiazolo[5,4-h]isoquinoline, and what are their limitations?

Methodological Answer:
The classic synthesis involves a four-step process starting from 7-aminoisoquinoline:

Thiocyanation : React with KSCN and Br₂ in acetic acid to form 7-amino-8-thiocyanoisoquinoline.

Cyclization : Treat with HCl to yield 2-aminothis compound.

Sandmeyer Reaction : Convert the amino group to chloro using NaNO₂/CuCl.

Reduction : Use HI and red phosphorus to remove substituents .
Limitations : Low regioselectivity in thiocyanation steps and competing side reactions (e.g., dethionation) can reduce yields .

Basic: How are spectroscopic techniques (NMR, UV-Vis) employed to confirm the structure of this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Ortho-coupled doublets (δ ~8.0 ppm) for H-8/H-9 protons in the isoquinoline ring.
    • Thiocarbonyl carbons (δ ~167–169 ppm) in 13C NMR for thiazole ring confirmation .
  • UV-Vis : Absorption bands at 250–300 nm (π→π* transitions) and 300–400 nm (n→π*) correlate with conjugated aromatic systems .

Advanced: How can conflicting regioselectivity in cyclization steps be resolved during synthesis?

Methodological Answer:
Contradictions arise when thiocyano groups hydrolyze unpredictably (e.g., Taurins et al.’s failed synthesis of [4,5-f] isomers). Solutions include:

  • Alternative Cyclization Agents : Use K₃Fe(CN)₆ in NaOH for regioselective oxidative cyclization .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct thiocyanation to C-8 .
  • Reaction Monitoring : Track intermediates via LC-MS to optimize reaction conditions .

Advanced: What computational methods validate electronic properties for applications in optoelectronics?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs).
    • Energy gaps (2.5–3.0 eV) predict charge-transfer capabilities.
    • TD-DFT simulates UV-Vis spectra to match experimental data .
  • Molecular Docking : For bioactivity studies, dock derivatives into COX-2 or DNA topoisomerase IIα active sites using AutoDock Vina .

Basic: What crystallographic techniques confirm the solid-state structure of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., 56.32° between benzene and thiazole rings) and π-π stacking distances (~3.65 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) using CrystalExplorer .

Advanced: How do substitution patterns influence anti-inflammatory activity in this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 2-Alkylthio groups (e.g., -SCH₃) enhance COX-2 inhibition (IC₅₀ ~0.8 μM).
    • Electron-deficient aryl groups (e.g., 4-Cl-C₆H₄) improve membrane permeability .
  • In Vitro Assays : Measure IC₅₀ via ELISA for PGE₂ production in RAW 264.7 macrophages .

Advanced: What strategies mitigate contradictions in electrochemical data for thiazolo-fused heterocycles?

Methodological Answer:
Discrepancies in H₂O₂ selectivity (e.g., Li et al.’s covalent organic frameworks vs. metal catalysts) are addressed by:

  • Controlled Potential Electrolysis : Isolate intermediates at −0.4 V vs. RHE to confirm H₂O₂ pathways.
  • Rotating Ring-Disk Electrode (RRDE) : Quantify electron transfer numbers (n = 2.1–2.3) .

Basic: What are the key challenges in scaling up this compound synthesis?

Methodological Answer:

  • Purification : Remove brominated byproducts via silica gel chromatography (hexane/EtOAc 7:3).
  • Solvent Optimization : Replace nitrobenzene (toxic) with eco-friendly alternatives (e.g., PEG-400) for cyclization .

Advanced: How does isotopic labeling resolve ambiguities in metabolic pathways of thiazolo derivatives?

Methodological Answer:

  • 13C-Labeling : Track metabolic products in hepatocyte assays via GC-MS.
  • Stable Isotope Tracing : Use D₂O to confirm hydroxylation at C-3 .

Basic: What safety protocols are critical when handling this compound intermediates?

Methodological Answer:

  • HI Handling : Use inert atmosphere (N₂/Ar) to prevent explosive HI decomposition.
  • Bromine Quenching : Neutralize residual Br₂ with Na₂S₂O₃ before disposal .

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